molecular formula C14H11FO4 B6399011 3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261972-49-9

3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6399011
CAS No.: 1261972-49-9
M. Wt: 262.23 g/mol
InChI Key: MBIMMDARQGINQI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that features a fluoro-substituted phenyl ring and a methoxybenzoic acid moiety

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-5-8(4-9(6-11)14(17)18)12-3-2-10(15)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMMDARQGINQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689423
Record name 4'-Fluoro-2'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-49-9
Record name 4'-Fluoro-2'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-hydroxyacetophenone and 5-methoxybenzoic acid.

    Condensation Reaction: The 4-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with 5-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The fluoro-substituted phenyl ring can be reduced to form a hydroxyphenyl ring.

    Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-2-oxophenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the functional group introduced.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is unique due to its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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